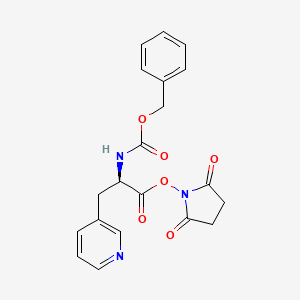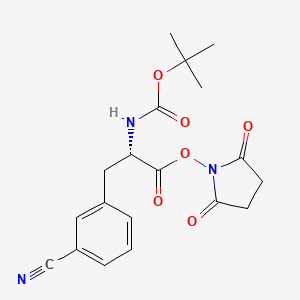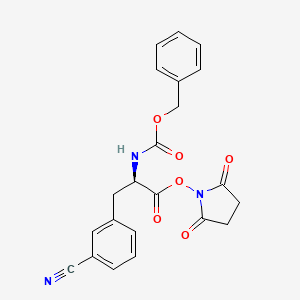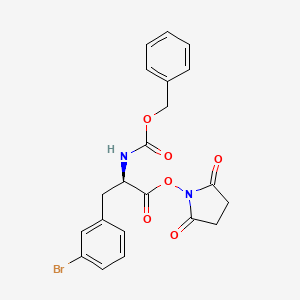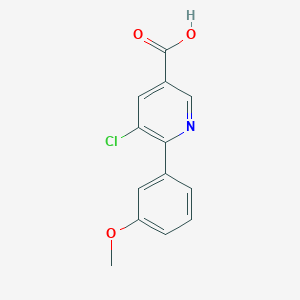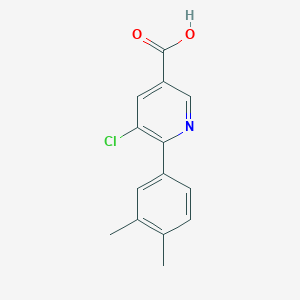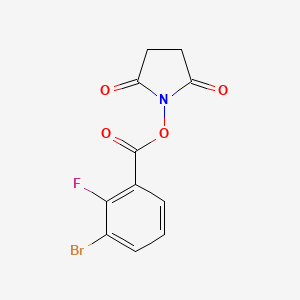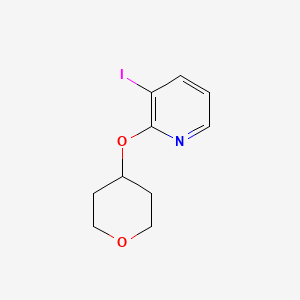
2-Bromo-6-(cyclopropylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(cyclopropylmethoxy)benzaldehyde: is an organic compound with the molecular formula C11H11BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a cyclopropylmethoxy group at the sixth position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of the cyclopropylmethoxy group. One common synthetic route is as follows:
Bromination: The starting material, 2-hydroxybenzaldehyde, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the second position of the benzene ring.
Methoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(cyclopropylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted benzaldehyde derivatives.
Oxidation: 2-Bromo-6-(cyclopropylmethoxy)benzoic acid.
Reduction: 2-Bromo-6-(cyclopropylmethoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-6-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom and the aldehyde group, which can participate in various chemical reactions. The molecular targets and pathways involved are specific to the derivatives and their intended use, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-Bromo-4-methoxybenzaldehyde: Bromine atom at the second position and methoxy group at the fourth position.
2-Bromo-6-ethoxybenzaldehyde: Ethoxy group instead of cyclopropylmethoxy group.
Uniqueness
2-Bromo-6-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it, making it valuable in the development of novel chemical entities.
Propiedades
IUPAC Name |
2-bromo-6-(cyclopropylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIDIIJAVOMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



